Lithium;copper;thiophene;cyanide
Description
Historical Context of Organocuprate Reagents
The journey of organocopper chemistry began in 1941 when it was discovered that copper(I) halides could catalyze the conjugate addition of Grignard reagents to α,β-unsaturated ketones. wikipedia.org This discovery highlighted the unique ability of copper to moderate the reactivity of organometallic compounds, favoring 1,4-addition over the 1,2-addition typically seen with Grignard reagents alone. wikipedia.org A pivotal moment came in 1952 when Henry Gilman reported the preparation of lithium dimethylcuprate, (CH₃)₂CuLi, by reacting methyllithium (B1224462) with copper(I) iodide. wikipedia.orgrsc.org These reagents, now known as Gilman reagents (R₂CuLi), are formed by the reaction of a copper(I) salt with two equivalents of an organolithium reagent. masterorganicchemistry.comchem-station.com They proved to be much more reactive and versatile than the simple organocopper (R-Cu) species formed with only one equivalent of organolithium. masterorganicchemistry.com
Evolution of Cyanocuprates in Synthetic Chemistry
A significant advancement in cuprate (B13416276) chemistry was the introduction of copper(I) cyanide (CuCN) as the copper source. This led to the development of cyanocuprates, which exhibit enhanced thermal stability and reactivity compared to traditional Gilman reagents. fiveable.me Two main classes of cyanocuprates emerged:
Lower-Order Cyanocuprates (RCu(CN)Li): Formed from a 1:1 reaction between an organolithium reagent and copper(I) cyanide. wikipedia.org
Higher-Order Cyanocuprates (R₂Cu(CN)Li₂): Proposed by Lipshutz in 1981, these are formed by reacting two equivalents of an organolithium reagent with one equivalent of copper(I) cyanide. chem-station.compitt.edu These reagents, often called Lipshutz cuprates, demonstrated higher reactivity and unique chemoselectivity, particularly in conjugate addition and SN2' reactions. chem-station.comfiveable.me
The presence of the cyanide ligand was suggested to stabilize the cuprate, possibly through backbonding from copper's filled d-orbitals to the empty π*-orbital of the nitrile, making them more stable than their Gilman counterparts. pitt.edu
Definition and Significance of Mixed Higher-Order Cuprates
Higher-order (HO) cyanocuprates are formally represented by the stoichiometry 'R₂Cu(CN)Li₂'. oup.com They are considered distinct from lower-order (LO) Gilman cuprates because they are believed to be dianionic copper(I) species, where the copper center is bound to three ligands. oup.com The term "mixed" cuprate arises when the two 'R' groups are not identical (R(R')Cu(CN)Li₂).
A crucial development in this area was the use of a non-transferable "dummy" ligand. This strategy addresses the issue that in a standard R₂CuLi reagent, only one R group is transferred to the substrate, wasting the second equivalent. chem-station.com By using a mixed cuprate containing one valuable transferable ligand (Rt) and one inexpensive, non-transferable dummy ligand (Rd), the valuable group is conserved. The 2-thienyl group, derived from thiophene (B33073), is a widely used and effective dummy ligand. wikipedia.org This leads to the formation of reagents like lithium 2-thienylcyanocuprate, which can then react with a second, valuable organolithium (RtLi) to generate a mixed higher-order cuprate, Li₂[Cu(2-thienyl)(CN)Rt]. wikipedia.org In this formulation, only the Rt group is selectively transferred in subsequent reactions. wikipedia.org
The exact structure of higher-order cyanocuprates has been a subject of considerable debate. cmu.edu While Lipshutz proposed a structure where the cyanide ligand is bound to the copper atom, wikipedia.org Bertz and others have presented evidence from NMR and other physical measurements suggesting that the cyanide is not directly attached to copper but is instead associated with the lithium cation, forming a complex that is essentially a lithium cyanide-modified Gilman cuprate. pitt.educmu.eduacs.org Despite this structural controversy, the enhanced reactivity and synthetic utility of reagents prepared from two equivalents of RLi and CuCN are undisputed. pitt.educmu.edu
Structure
2D Structure
Properties
Molecular Formula |
C5H4CuLiNS |
|---|---|
Molecular Weight |
180.7 g/mol |
IUPAC Name |
lithium;copper;thiophene;cyanide |
InChI |
InChI=1S/C4H4S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-4H;;;/q;-1;;+1 |
InChI Key |
SPEREMLQASQQET-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#N.C1=CSC=C1.[Cu] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Lithium;copper;thiophene;cyanide Systems
Regiospecific Thiophene (B33073) Lithiation Strategies
The precise functionalization of the thiophene ring is paramount in the synthesis of tailored lithium;copper;thiophene;cyanide reagents. Achieving regioselectivity in the lithiation step is critical, as it dictates the point of attachment for the copper-cyanide complex. Two primary strategies have emerged as highly effective: directed metalation and lithium-halogen exchange.
Directed Metalation Reactions
Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) on the thiophene ring to guide an organolithium base, such as n-butyllithium, to a specific adjacent position. wikipedia.org The heteroatom within the DMG coordinates to the lithium ion, effectively increasing the local concentration of the base and enhancing the acidity of the proximal protons. wikipedia.org This interaction facilitates regioselective deprotonation, leading to a specific lithiated intermediate. wikipedia.org
For π-excessive heterocycles like thiophene, lithiation at the C-2 position is highly favored, often overriding the influence of directing groups at other positions. uwindsor.ca However, strategically placed DMGs can influence the site of metalation. For instance, the presence of a 4,4-dimethyloxazolin-2-yl group on a thiophene ring allows for controlled lithiation at either the 3- or 5-position depending on the reaction conditions, such as the choice of solvent, metalating agent, and temperature. rsc.org The development of new strategies for the synthesis of asymmetrically tetrasubstituted thiophenes often relies on direct metalation as a key step for regioselective halogenation, particularly in cases where electrophilic aromatic substitution fails or yields mixtures of isomers. acs.org
| Directing Group | Lithiation Position | Reference |
| Methoxy | Ortho-position | wikipedia.org |
| Tertiary Amine | Ortho-position | wikipedia.org |
| Amide | Ortho-position | wikipedia.org |
| 4,4-dimethyloxazolin-2-yl | 3- or 5-position | rsc.org |
Lithium-Halogen Exchange Pathways
Lithium-halogen exchange is an exceptionally fast and efficient method for generating aryllithium species from aryl halides. nih.govharvard.edu This reaction involves the exchange of a halogen atom (typically bromine or iodine) on the thiophene ring with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. numberanalytics.com The exchange is often more rapid than direct proton abstraction, providing a reliable route to regiospecifically lithiated thiophenes, especially when the desired position of lithiation is not the most acidic one. harvard.educhemicalforums.com
For example, 3-bromothiophene (B43185) can be selectively converted to 3-lithiothiophene by treatment with n-butyllithium at low temperatures, such as -40°C in a mixture of hexane (B92381) and tetrahydrofuran (B95107) (THF). google.com The use of two equivalents of t-BuLi is common in lithium-halogen exchange reactions; the first equivalent performs the exchange, and the second reacts with the t-butyl halide byproduct. harvard.edu It is crucial to control the reaction conditions, as competitive reactions like ortho-lithiation of the starting material can occur. reddit.com
| Thiophene Substrate | Organolithium Reagent | Lithiated Product | Reference |
| 3-Bromothiophene | n-Butyllithium | 3-Lithiothiophene | google.com |
| Aryl Bromide | tert-Butyllithium (2 equiv.) | Aryllithium | harvard.edu |
| 2-Bromothiophene | n-Butyllithium | 2-Lithiothiophene | reddit.com |
Formation of Cyanocuprate Precursors
The heart of these synthetic systems lies in the cyanocuprate core. The preparation of these precursors involves the careful combination of copper(I) cyanide with organolithium reagents, with stoichiometric control being a critical factor in determining the nature and reactivity of the resulting cuprate (B13416276).
Preparation of Copper(I) Cyanide Complexes
Copper(I) cyanide (CuCN) is a key starting material for the generation of cyanocuprates. wikipedia.org It can be prepared by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium bisulfite, followed by the addition of a cyanide source such as sodium cyanide. wikipedia.orgsciencemadness.org This method is preferred over the direct reaction of copper(II) sulfate with sodium cyanide, which produces toxic cyanogen (B1215507) gas and an impure product. wikipedia.org
The reaction of CuCN with one equivalent of an organolithium reagent (RLi) leads to the formation of a lower-order cyanocuprate, Li[RCuCN]. wikipedia.orgwikipedia.org Alternatively, reacting CuCN with two equivalents of RLi produces a higher-order cyanocuprate, Li₂[R₂CuCN]. wikipedia.orgwikipedia.org These higher-order cuprates are generally more reactive. wikipedia.org The use of 2-thienyl as a "dummy" ligand in mixed cuprates is a common strategy to conserve a more valuable organolithium reagent. wikipedia.org
Stoichiometric Considerations in Precursor Synthesis
The stoichiometry of the reactants is crucial in the synthesis of cyanocuprates. youtube.com The ratio of the organolithium reagent to copper(I) cyanide dictates whether a lower-order or higher-order cuprate is formed. wikipedia.org For instance, the formation of a higher-order cuprate, R₂Cu(CN)Li₂, requires two equivalents of the organolithium reagent for every one equivalent of copper(I) cyanide. google.comacs.org
In the preparation of mixed cyanocuprates, such as those containing a thienyl group and another organic moiety, precise control over the stoichiometry is essential to ensure the desired species is formed. For example, to prepare methyl thienyl copper cyanide, copper cyanide is first reacted with methyllithium (B1224462), followed by the addition of 2-lithiothiophene. google.com The order of addition and the molar ratios of the reagents are critical for the successful formation of the target cuprate complex. google.comgoogle.com
Divergent Synthetic Routes for this compound
The versatility of this compound systems lies in the ability to create a diverse array of functionalized thiophenes through various synthetic pathways. researchgate.net These reagents can participate in a range of reactions, including conjugate additions and substitution reactions. wikipedia.orgorgsyn.org
Higher-order cyanocuprates of the general formula RT(2-thienyl)Cu(CN)Li₂, where RT is the transferable group, are particularly useful. orgsyn.org The 2-thienyl group often acts as a non-transferable or "dummy" ligand, allowing for the selective transfer of the RT group to an electrophile. wikipedia.orgorgsyn.org This strategy is highly valuable in complex molecule synthesis, such as in the preparation of prostaglandins. google.com
The reactivity of these cuprates can be further tuned by the addition of Lewis acids like boron trifluoride etherate, which can enhance the rate and yield of reactions. wikipedia.org The development of divergent synthetic strategies allows for the construction of various functionalized thiophenes from a common intermediate, showcasing the power and flexibility of these organometallic reagents in modern organic chemistry. researchgate.netnih.govmdpi.com
| Reagent | Reaction Type | Product | Reference |
| RT(2-thienyl)Cu(CN)Li₂ | Conjugate Addition | β-Substituted Ketone | orgsyn.org |
| RT(2-thienyl)Cu(CN)Li₂ | Substitution | Functionalized Thiophene | orgsyn.org |
| Methyl thienyl copper cyanide | 1,4-Conjugate Addition | Prostaglandin Intermediate | google.com |
Direct Combination Approaches
The most straightforward method for the preparation of lithium thienylcyanocuprates involves the direct combination of a lithiated thiophene species with a copper(I) salt. A common precursor is 2-lithiothiophene, which is readily generated by the deprotonation of thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.orgchemsrc.com This lithiation is typically carried out in an ethereal solvent like tetrahydrofuran (THF) at low temperatures to ensure stability.
The subsequent reaction of 2-lithiothiophene with copper(I) cyanide (CuCN) yields the lower-order cyanocuprate, lithium 2-thienylcyanocuprate ((2-Th)Cu(CN)Li). strategian.com The use of CuCN is advantageous as it often leads to the formation of homogeneous solutions and the resulting cuprates exhibit enhanced stability and reactivity compared to those derived from copper halides. strategian.com
Higher-order cyanocuprates, with the general formula R(2-Th)Cu(CN)Li₂, can also be synthesized through a direct combination approach. These are formed by reacting two equivalents of an organolithium reagent (one of which is 2-lithiothiophene) with one equivalent of CuCN. chem-station.comoup.com These higher-order cuprates are generally more reactive than their lower-order counterparts. chem-station.comcmu.edu The 2-thienyl group in these mixed cuprates often acts as a "dummy" or non-transferable ligand, a concept crucial for chemo- and regioselectivity. wikipedia.orgedurev.in
A typical laboratory preparation of a lower-order lithium 2-thienylcyanocuprate is detailed in the table below.
| Step | Reagents and Conditions | Purpose |
| 1 | Thiophene, n-Butyllithium, Tetrahydrofuran (THF) | Generation of 2-lithiothiophene |
| 2 | 2-lithiothiophene, Copper(I) Cyanide, THF | Formation of lithium 2-thienylcyanocuprate |
Table 1: Direct Combination Synthesis of Lithium 2-Thienylcyanocuprate
Transmetalation Processes (e.g., involving vinylstannanes, vinylzirconium intermediates)
Transmetalation offers a powerful and versatile alternative for the synthesis of mixed organocuprates, including those containing a thienyl ligand. This method involves the transfer of an organic group from a less electropositive metal to copper.
Vinylstannanes: Mixed higher-order cuprates can be generated by the transmetalation of vinylstannanes with a methyl-thienylcyanocuprate, such as Me(2-Th)Cu(CN)Li₂. This approach is particularly valuable as it allows for the creation of cuprates with specific vinyl groups while maintaining the stereochemistry of the double bond, a feat that can be challenging with methods involving vinyllithium (B1195746) intermediates. chem-station.com
Vinylzirconium Intermediates: A significant advancement in cuprate synthesis involves the use of vinylzirconium species, which are typically formed via the hydrozirconation of alkynes using Schwartz's reagent (Cp₂Zr(H)Cl). wordpress.comacs.org These vinylzirconium intermediates can then undergo transmetalation to copper. For instance, treatment of a vinylzirconocene with a methyl-containing higher-order cuprate can effect a ligand exchange to form a mixed vinylic-methyl cyanocuprate. chem-station.com Alternatively, catalytic amounts of a copper salt can be used to facilitate the conjugate addition of alkylzirconium reagents. researchgate.netrsc.orgnih.gov This methodology has proven effective for the formation of carbon-carbon bonds with high chemo- and regioselectivity. wordpress.comacs.org The process allows for the transfer of the vinyl group from zirconium to copper, which then delivers it to an electrophile, such as an α,β-unsaturated ketone. chem-station.comwordpress.com
| Transmetalation Source | Copper Reagent | Resulting Cuprate Type | Key Advantage |
| Vinylstannane | Me(2-Th)Cu(CN)Li₂ | Mixed Vinyl-Thienyl Cuprate | Retention of double bond geometry. chem-station.com |
| Vinylzirconium | Me₂Cu(CN)Li₂ | Mixed Vinyl-Methyl Cuprate | Access to diverse vinyl groups from alkynes. chem-station.comwordpress.com |
Table 2: Transmetalation Routes to Mixed Thiophene-Containing Cuprates
In Situ Generation of Active Species
In most synthetic applications, this compound reagents are generated in situ. This means they are prepared in the reaction vessel and used immediately without isolation. This practice is necessary due to the inherent instability of many organocuprates, which are sensitive to air, moisture, and heat. numberanalytics.com
The direct combination and transmetalation methods described above are prime examples of in situ generation. For instance, in a typical conjugate addition reaction, the organolithium reagent is first prepared or added, followed by the copper salt, and after a brief period to allow for the formation of the cuprate, the electrophile is introduced to the same reaction mixture. organicchemistrytutor.com This approach minimizes decomposition of the reactive cuprate species and ensures maximum efficiency in the subsequent bond-forming step. The use of catalytic quantities of copper salts in conjunction with other organometallic reagents, like organozinc or organozirconium compounds, also relies on the in situ formation of the active organocopper species. chem-station.comacs.org
Control over Cuprate Aggregation in Synthesis
Organocuprates are known to exist as complex aggregates in solution, and the nature of these aggregates can significantly influence their reactivity. nih.gov The degree of aggregation is affected by several factors, including the solvent, the nature of the organic and anionic ligands, and the presence of lithium salts.
Ethereal solvents, particularly tetrahydrofuran (THF), are commonly used in cuprate chemistry because they can stabilize the reagent by coordinating to the lithium cation. numberanalytics.comnih.gov This solvation can influence the equilibrium between different aggregate states. The polarity of the solvent plays a crucial role; lower polarity solvents can favor the formation of higher aggregation states.
The structure of the cuprate itself is a key determinant of aggregation. Higher-order cyanocuprates, for example, are believed to exist as dianionic species, which will have different aggregation properties compared to lower-order, monoanionic Gilman cuprates. oup.comcmu.eduacs.org While specific studies on the aggregation of this compound are not extensively documented, the general principles of organocuprate aggregation apply. Careful control of the stoichiometry of the organolithium reagent to the copper salt, along with the choice of solvent, are the primary means by which a synthetic chemist can influence the nature of the cuprate species in solution and, consequently, its reactivity.
Development of Novel Synthetic Pathways
The ongoing development of synthetic methodologies for organocuprates is focused on enhancing their selectivity and expanding their applicability, as well as improving their environmental footprint.
A significant challenge in the use of mixed organocuprates is controlling which organic group is transferred to the electrophile. The development of "dummy" ligands, which are ligands that are retained on the copper center, has been a major breakthrough in achieving high chemo- and regioselectivity. The 2-thienyl group is an excellent example of a non-transferable ligand. wikipedia.orgedurev.in In a mixed higher-order cuprate such as R(2-Th)Cu(CN)Li₂, the desired R group is selectively transferred, thus conserving the potentially more valuable R-group precursor. edurev.in
The selectivity of ligand transfer is influenced by the relative stability and kinetic reactivity of the potential copper(III) intermediates formed during the reaction. acs.org The strong bond between copper and the cyano and thienyl ligands contributes to the preferential transfer of the desired R group. acs.org The use of additives like Lewis acids (e.g., BF₃·OEt₂) can also enhance the reactivity and selectivity of these cuprates, enabling reactions with sterically hindered substrates. wikipedia.orgedurev.in
Traditional organometallic reactions often utilize hazardous and volatile organic solvents. The principles of green chemistry are increasingly being applied to organocuprate synthesis to mitigate these environmental concerns. A primary focus is the replacement of conventional solvents with more sustainable alternatives. core.ac.ukmdpi.comresearchgate.net
Bio-based solvents, derived from renewable resources, are promising candidates. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be an effective substitute for THF, and other solvents derived from biomass. mdpi.com While the direct application of these green solvents to the synthesis of this compound systems is an area of ongoing research, the broader trends in sustainable organometallic chemistry suggest a move towards their adoption. core.ac.ukresearchgate.net The development of catalytic reactions that minimize the use of stoichiometric copper reagents also aligns with the principles of green chemistry by reducing metal waste. chem-station.comacs.org
Spectroscopic and Diffraction Based Structural Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods offer a powerful lens through which the bonding, dynamics, and electronic environment of the constituent atoms in lithium copper thiophene (B33073) cyanide can be examined. These techniques provide data on the connectivity of atoms, the nature of the metal-ligand interactions, and the behavior of the compound in solution.
NMR spectroscopy is an indispensable tool for characterizing the structure of organocuprates in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ⁷Li, and ⁶³Cu, allows for a multi-faceted investigation of the compound's architecture.
A detailed analysis of the NMR spectra of each active nucleus provides a piece of the structural puzzle.
¹H and ¹³C NMR: The proton and carbon-13 NMR spectra are fundamental for characterizing the organic thiophene ligand. The chemical shifts and coupling constants of the thiophene ring protons and carbons provide information about the electronic environment and the point of attachment to the copper center. For instance, in related 2-thienyllithium (B1198063) reagents, the proton chemical shifts are indicative of the carbanionic nature of the carbon bound to the metal. chemicalbook.com The ¹³C NMR spectrum of the cyanide ligand would be expected to appear in a region typical for metal-bound cyanides.
⁷Li and ⁶Li NMR: Lithium NMR is particularly sensitive to the nature of the lithium ion's environment, such as whether it exists as a solvent-separated ion pair, a contact ion pair, or part of a larger aggregate. researchgate.netnorthwestern.edu ⁷Li is the more commonly used isotope due to its high natural abundance and sensitivity, though its signals can be broadened by quadrupolar effects. northwestern.edu ⁶Li, with a smaller quadrupole moment, can provide sharper signals, which is advantageous for resolving couplings and studying more complex systems, despite its lower sensitivity. northwestern.edu The chemical shift of ⁷Li in organocuprate solutions can vary, but typically falls within a range of -9 to +3 ppm. northwestern.edu
⁶³Cu and ⁶⁵Cu NMR: Copper has two quadrupolar NMR-active isotopes, ⁶³Cu and ⁶⁵Cu. ⁶³Cu is generally preferred due to its higher receptivity. sigmaaldrich.com However, the quadrupolar nature of these nuclei often leads to very broad signals, making them difficult to observe in asymmetric environments. In some cases, the use of coordinating ligands like carbon monoxide can sharpen the ⁶³Cu NMR signals, allowing for better analysis of the copper's coordination sphere and electronic properties. sigmaaldrich.com The chemical shift range for ⁶³Cu is very wide, and the specific shift is highly dependent on the ligands and coordination geometry.
Table 1: Representative NMR Spectroscopic Data for Organocuprate Components Note: Specific data for Lithium;copper;thiophene;cyanide is not publicly available. This table provides typical ranges and examples for related species.
| Nucleus | Typical Chemical Shift Range (ppm) | Remarks |
|---|---|---|
| ¹H (Thiophene) | δ 6.0 - 8.0 | Shifts are influenced by the metal center and solvent. |
| ¹³C (Thiophene) | δ 120 - 150 | C-S and C-metal carbons have distinct shifts. |
| ¹³C (Cyanide) | δ 130 - 160 | Dependent on the metal it is coordinated to. |
| ⁷Li | δ -9 - +3 | Sensitive to aggregation state and solvent. |
| ⁶³Cu | Wide range (several hundred ppm) | Signals are often broad; influenced by ligands and symmetry. |
Organocuprates are known to exist in solution as complex equilibria of monomers, dimers, and higher aggregates. researchgate.net These different species can undergo rapid exchange processes on the NMR timescale. Variable-temperature (VT) NMR spectroscopy is a key technique to study these dynamics. researchgate.net By recording spectra at different temperatures, it is possible to slow down these exchange processes and potentially observe individual species. The coalescence of signals as the temperature is raised can be analyzed to determine the thermodynamic and kinetic parameters of the exchange. Such studies are crucial for understanding the nature of the active species in solution. researchgate.net
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for characterizing the cyanide and thiophene ligands and their interaction with the metal centers.
Cyanide Stretching (ν(C≡N)): The C≡N stretching vibration is a very strong and characteristic band in the IR spectrum, typically appearing in the range of 2000-2200 cm⁻¹. The exact frequency of this band is sensitive to the coordination mode of the cyanide ligand (i.e., terminal or bridging) and the electronic properties of the metal to which it is bound. In cyanocuprates, this band provides direct evidence for the presence of the cyanide ligand.
Thiophene Vibrations: The thiophene ring has several characteristic vibrational modes, including C-H stretching, C=C stretching, and ring breathing modes. These are observable in both IR and Raman spectra and can be compared to the spectra of free thiophene to assess the effect of coordination to the copper atom.
The frequencies of the vibrational modes of the ligands are perturbed upon coordination to a metal. For instance, the ν(C≡N) frequency can shift to higher or lower wavenumbers depending on the nature of the copper-cyanide bond. Similarly, changes in the vibrational frequencies of the thiophene ring can indicate the strength of the copper-thiophene interaction. Low-frequency vibrations, typically below 600 cm⁻¹, correspond to the metal-ligand stretching and bending modes (e.g., ν(Cu-C), ν(Cu-N), ν(Li-O/N)). Observing these modes, particularly in the Raman spectrum, can provide direct information about the coordination environment of the lithium and copper ions. iaea.org
Table 2: Representative Vibrational Frequencies for Ligands in Metal Complexes Note: Specific data for this compound is not publicly available. This table provides typical frequency ranges.
| Ligand | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Cyanide | C≡N Stretch | 2000 - 2200 | IR, Raman |
| Thiophene | C-H Stretch | 3000 - 3100 | IR, Raman |
| Thiophene | C=C Stretch / Ring Modes | 1300 - 1500 | IR, Raman |
| Metal-Ligand | Cu-C / Cu-N Stretch | 200 - 600 | Raman |
Mass Spectrometry (MS) Techniques
Mass spectrometry serves as a critical tool for confirming the identity and investigating the gas-phase chemistry of complex organometallic species like lithium thienylcyanocuprate.
High-Resolution Mass Spectrometry for Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For a target compound such as a lithium (2-thienyl)cyanocuprate, HRMS can confirm the presence and ratio of carbon, hydrogen, nitrogen, sulfur, lithium, and copper isotopes. The technique provides definitive evidence for the molecular formula by matching the experimentally observed exact mass to the theoretically calculated mass. Thermal ionization mass spectrometry is a particularly suitable method for the precise determination of lithium's isotopic composition. nih.gov
Below is a table of theoretical exact masses for a plausible molecular ion of a lithium (2-thienyl)cyanocuprate complex, demonstrating the precision required for compositional analysis.
| Molecular Ion Formula | Isotopes | Theoretical Exact Mass (Da) |
|---|---|---|
| [C4H3SCuCNLi]- | 12C5, 1H3, 32S, 63Cu, 14N, 7Li | 181.9582 |
| 12C5, 1H3, 32S, 65Cu, 14N, 7Li | 183.9553 |
Gas-Phase Fragmentation Studies
Gas-phase fragmentation, typically studied using tandem mass spectrometry (e.g., Collision-Induced Dissociation or CID), provides significant insight into the structure and bonding of molecular ions. wikipedia.org When the mass-selected parent ion of a cuprate (B13416276) complex is subjected to energetic collisions with an inert gas, it fragments in predictable ways that reflect the relative strengths of its chemical bonds. nih.govacs.org
For a lithium (2-thienyl)cyanocuprate anion, several fragmentation pathways can be anticipated. wikipedia.orgacs.org These reactions are crucial for piecing together the connectivity of the complex. Common fragmentation patterns observed in related organometallic complexes include the loss of neutral ligands and heterolytic or homolytic bond cleavage. wikipedia.orgnih.gov
| Parent Ion | Fragmentation Pathway | Resulting Fragment Ion | Neutral Loss |
|---|---|---|---|
| [Th-Cu-CN]Li | Loss of Thiophene | [CuCNLi] | C4H4S |
| [Th-Cu-CN]Li | Loss of Lithium Cyanide | [ThCu] | LiCN |
| [Th-Cu-CN]Li | Reductive Elimination | [CuCN]- | Th-Li |
X-ray Diffraction Analysis of Related Copper(I) Cyanide Complexes
While obtaining a single crystal of the specific this compound complex suitable for X-ray diffraction can be challenging, extensive crystallographic data from related copper(I) cyanide and organocuprate complexes provide a robust model for its solid-state structure. znaturforsch.comnih.gov
Crystallographic Studies of Cyanide Ligand Coordination to Copper(I) and Lithium
The cyanide ligand is a versatile bridging unit in coordination chemistry, capable of linking multiple metal centers. nih.gov In copper(I) cyanide systems, the cyanide ion commonly acts as a μ₂-bridging ligand, coordinating to two different copper atoms through its carbon and nitrogen atoms (Cu-C≡N-Cu). znaturforsch.comnih.gov This bridging leads to the formation of infinite one-dimensional (1D) chains, which are a characteristic feature of the solid-state structure of CuCN. znaturforsch.com
In mixed-metal systems containing lithium, the cyanide ligand can bridge between copper(I) and lithium ions. The crystal structure of lithium cyanide itself shows that each lithium atom is coordinated by one carbon and three nitrogen atoms from neighboring cyanide groups in a distorted tetrahedral arrangement. researchgate.net In a mixed Li/Cu complex, the cyanide ligand would likely bridge the two different metals, contributing to the formation of a stable, extended lattice. acs.orgacs.org
Solid-State Structural Motifs of Cuprate Aggregates
Organocuprate reagents rarely exist as simple monomers in the solid state. Instead, they form a variety of aggregates, such as dimers, tetramers, or polymeric chains. researchgate.netstanford.edunih.gov The specific structure is influenced by the ligands, counterions, and solvent molecules present during crystallization.
In cyanide-containing cuprates, the bridging nature of the CN ligand is a dominant factor in directing the aggregation. nih.gov For instance, infinite copper-cyanide chains can be further linked by other ligands to form two-dimensional (2D) sheets or complex three-dimensional (3D) frameworks. nih.govrsc.org Studies on various cuprate superconductors show that they are layered materials, often consisting of copper oxide planes alternating with other layers, a structural motif that highlights the tendency of copper-based compounds to form extended solid-state networks. researchgate.netstanford.eduaps.org
Thiophene Coordination Geometries
The thiophene ligand, in this case, a thienyl anion, coordinates to the copper(I) center. In related complexes, thiophene has been shown to coordinate to copper through its sulfur atom. researchgate.net X-ray diffraction studies of copper complexes containing thioether or thiophene ligands reveal typical Cu-S bond lengths and coordination geometries. For a Cu(I) center, a distorted tetrahedral geometry is common. researchgate.net
The table below presents representative crystallographic data for a related copper(I) complex featuring sulfur coordination, which serves as a model for the thiophene coordination in the title compound.
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry at Cu(I) | Distorted Tetrahedral | The arrangement of ligands around the central copper ion. researchgate.net |
| Cu-S Bond Length | 2.243 - 2.338 Å | The distance between the copper and sulfur atoms. researchgate.net |
| Cu-Cl Bond Length (example) | 2.242 - 2.266 Å | Illustrative bond length for another common ligand. researchgate.net |
Reaction Mechanisms and Mechanistic Investigations of Lithium;copper;thiophene;cyanide Reactivity
Mechanistic Pathways of Nucleophilic Addition Reactions
Lithium thienylcyanocuprates are potent nucleophiles, with the thienyl group acting as the primary transferable ligand in many reactions. The mechanisms of these reactions are complex and have been the subject of extensive research, with evidence pointing towards the involvement of higher-order copper(III) intermediates in some cases.
Conjugate Addition to α,β-Unsaturated Systems
One of the most powerful applications of lithium thienylcyanocuprates is their ability to perform conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds, such as enones, enoates, and enals. numberanalytics.comucalgary.ca This reaction is highly efficient for creating a new carbon-carbon bond at the β-position of the unsaturated system. youtube.com
The generally accepted mechanism begins with the formation of a π-complex between the cuprate (B13416276) and the α,β-unsaturated system. The nucleophilic thienyl group then attacks the β-carbon, leading to the formation of a copper-containing enolate intermediate. ucalgary.cachemistrytalk.org Subsequent protonation during aqueous workup yields the 1,4-addition product. chemistrytalk.org The use of cyanocuprates is particularly advantageous as they often exhibit greater reactivity and selectivity compared to Gilman reagents. wikipedia.org
Table 1: Conjugate Addition of Lithium Thienylcyanocuprate to α,β-Unsaturated Systems
| Substrate | Reagent | Product |
|---|---|---|
| Cyclohex-2-en-1-one | (Th)Cu(CN)Li | 3-(Thiophen-2-yl)cyclohexan-1-one |
| Methyl acrylate | (Th)Cu(CN)Li | Methyl 3-(thiophen-2-yl)propanoate |
| Chalcone | (Th)Cu(CN)Li | 1,3-Diphenyl-3-(thiophen-2-yl)propan-1-one |
Epoxide Opening Reactions
Lithium thienylcyanocuprates are effective reagents for the ring-opening of epoxides. numberanalytics.comnih.gov This reaction proceeds via a nucleophilic attack of the thienyl group on one of the epoxide carbons, leading to the formation of a β-hydroxythiophene derivative. The reaction is essentially an Sₙ2-type process, resulting in the inversion of stereochemistry at the site of attack. wikipedia.orgacs.org
The regioselectivity of the epoxide opening is highly dependent on steric factors. The nucleophilic thienyl group will preferentially attack the less sterically hindered carbon of the epoxide ring. youtube.comlibretexts.org The use of cyanocuprates can be advantageous in these reactions, sometimes proceeding with better yields and selectivity compared to other organometallic reagents. mdpi.com
Table 2: Epoxide Opening Reactions with Lithium Thienylcyanocuprate
| Substrate | Reagent | Product (after workup) | Key Feature |
|---|---|---|---|
| Propylene oxide | (Th)Cu(CN)Li | 1-(Thiophen-2-yl)propan-2-ol | Attack at the less substituted carbon |
| Styrene oxide | (Th)Cu(CN)Li | 2-Phenyl-2-(thiophen-2-yl)ethanol | Attack at the less substituted carbon |
| (R)-Glycidyl tosylate | (Th)Cu(CN)Li | (S)-1-(Thiophen-2-yl)-3-tosyloxypropan-2-ol | Inversion of stereochemistry |
Nucleophilic Substitution Reactions with Halides
Lithium thienylcyanocuprates can participate in nucleophilic substitution reactions with a variety of organic halides, including alkyl, vinyl, and aryl halides. numberanalytics.comlibretexts.org This reaction, often referred to as a Corey-House type synthesis, provides a direct method for the formation of a new carbon-carbon bond by replacing a halogen atom with a thienyl group. chemistrysteps.com
The mechanism of this reaction is still a subject of some debate but is generally believed to involve an oxidative addition of the cuprate to the carbon-halogen bond, forming a transient copper(III) intermediate. libretexts.org This intermediate then undergoes reductive elimination to yield the thienyl-substituted product and a copper(I) species. libretexts.org For primary and secondary alkyl halides, the reaction often proceeds with Sₙ2-like characteristics. chemguide.co.ukyoutube.com Higher-order cyanocuprates are known to be more reactive towards substitution than their lower-order counterparts. wikipedia.orgacs.org
Table 3: Nucleophilic Substitution with Lithium Thienylcyanocuprate
| Substrate | Reagent | Product |
|---|---|---|
| Iodomethane | (Th)₂Cu(CN)Li₂ | 2-Methylthiophene |
| Allyl bromide | (Th)₂Cu(CN)Li₂ | 2-Allylthiophene |
| Iodobenzene | (Th)₂Cu(CN)Li₂ | 2-Phenylthiophene |
Directed Deprotometallation Mechanisms
Beyond their role as nucleophiles, lithium cuprates can function as potent bases capable of deprotonating relatively non-acidic C-H bonds, a process known as deprotometallation or cupration. This is particularly effective for aromatic and heteroaromatic compounds where a directing group can orient the cuprate for selective C-H activation. rsc.org
Role of Lithium-Cyanide Synergism in Deprotonation
The presence of both lithium and cyanide ions in the cuprate formulation plays a synergistic role in deprotonation reactions. The cyanide ligand can modify the structure and reactivity of the cuprate, potentially forming higher-order "ate" complexes like R(Th)Cu(CN)Li₂. organicreactions.orgacs.org The exact nature of these species in solution is complex and can be an equilibrium of different aggregates. pitt.eduacs.org
This synergism is thought to enhance the basicity of the cuprate, making it capable of abstracting protons from C-H bonds that are unreactive towards simpler organolithium or Gilman-type reagents. rsc.org The lithium cation is also crucial, likely coordinating to heteroatoms in the substrate to direct the deprotonation to a specific site.
Activation of Aromatic and Heteroaromatic C-H Bonds
Lithium thienylcyanocuprates can be employed for the direct deprotometallation of various aromatic and heteroaromatic systems, including thiophene (B33073) itself. nih.govresearchgate.net The resulting aryl or heteroaryl cuprate intermediate can then be trapped with an electrophile to introduce a new functional group at the site of C-H activation. nih.gov This directed ortho cupration (DoC) is a powerful strategy for the regioselective functionalization of aromatic rings. rsc.org
For thiophene, deprotonation typically occurs at the C2 position due to the acidity of this proton. For other aromatics, directing groups such as amides, ethers, or even halogens can guide the cuprate to deprotonate an adjacent C-H bond. rsc.orgnih.gov The resulting organocuprate is a "soft" nucleophile, which can be advantageous in subsequent reactions.
Table 4: Directed Deprotometallation and Trapping
| Substrate | Deprotonating Agent | Electrophile | Product |
|---|---|---|---|
| Thiophene | (TMP)₂CuLi · LiCl | Benzoyl chloride | Phenyl(thiophen-2-yl)methanone |
| Anisole | (TMP)₂CuLi · LiCl | Iodine | 2-Iodoanisole |
| N-Boc-indole | (TMP)₂CuLi · LiCl | Allyl bromide | tert-Butyl 2-allyl-1H-indole-1-carboxylate |
TMP = 2,2,6,6-tetramethylpiperidino. While not a thienylcuprate, this demonstrates the principle of directed cupration applicable to these systems.
Electron Transfer Processes in Reactivity
Electron transfer is a fundamental process in many reactions involving organocuprates. The oxidation state of copper can change during the reaction, typically cycling between Cu(I) and Cu(III), which facilitates the formation of new chemical bonds. researchgate.netnih.gov
The involvement of single-electron transfer (SET) pathways in organocuprate reactions has been a topic of considerable debate. In an SET mechanism, the reaction is initiated by the transfer of a single electron from the nucleophilic cuprate to the electrophilic substrate, generating radical intermediates. nih.govsigmaaldrich.com For some organocuprate reactions, particularly with specific substrates like alkyl halides, an SET mechanism involving the oxidative addition of the halide to Cu(I) has been proposed. wikipedia.org This pathway is distinct from the more commonly accepted two-electron, concerted pathways. nih.gov
However, for many reactions, such as the conjugate addition to α,β-unsaturated carbonyl compounds, evidence for SET pathways is less definitive. nih.gov While some reactions with aromatic ketones have shown evidence of SET, additions to most aldehydes and alkyl ketones are believed to proceed through concerted, two-electron mechanisms. nih.gov The debate continues, as the dominant pathway can be influenced by the specific cuprate, substrate, and reaction conditions. chemistrysteps.com
The reactivity of lithium;copper;thiophene;cyanide is intrinsically linked to the ability of copper to exist in multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). acs.org The resting state of the reagent is Cu(I). wikipedia.org During key reaction steps, such as conjugate addition or cross-coupling, the copper center is proposed to undergo oxidative addition, forming a high-valent organometallic Cu(III) intermediate. nih.govchem-station.comlibretexts.org This transient Cu(III) species is central to the bond-forming step of the reaction.
The final step of the catalytic cycle involves reductive elimination from the Cu(III) intermediate, which forms the desired product and regenerates the active Cu(I) species. libretexts.orglibretexts.org The dynamics of this electron transfer process are rapid, making the direct observation and characterization of these high-valent intermediates challenging, though spectroscopic and computational studies have provided strong support for their existence. acs.orgchem-station.com The presence of multiple ligands, such as cyanide and thiophene, helps to stabilize these various oxidation states throughout the reaction cycle. researchgate.net Mixed-valence clusters containing both Cu(I) and Cu(II) have also been synthesized and studied, providing insight into the electronic structures that facilitate these electron transfer dynamics. acs.org
Ligand Exchange and Transmetalation Dynamics
Ligand dynamics, including the exchange of ligands and the transfer of metallic components (transmetalation), are critical to the function of mixed organocuprates. These processes determine which organic group is transferred and are fundamental to catalytic cycles involving these reagents. nih.govuniurb.it
In mixed cuprates like this compound, which contain both a transferable ligand (R) and a non-transferable "dummy" ligand (2-thienyl), the selectivity of ligand transfer is of paramount importance. This selectivity is governed by both thermodynamic and kinetic factors. acs.orgacs.org
Thermodynamic Control : For many dummy ligands, including cyanide and heteroatom-based ligands like thienyl, the preference for which group is retained on the copper atom is determined by thermodynamic stability. The strength of the copper-ligand bond and the affinity of the lithium cation for the dummy ligand are key factors. acs.orgacs.org Cyanide and thienyl groups form strong bonds with the copper center and have a high affinity for lithium, making them thermodynamically programmed to remain on the metal, thus ensuring the selective transfer of the other R group. acs.org
Kinetic Control : In some cases, the selectivity is controlled by the kinetics of the reductive elimination step from the Cu(III) intermediate. The rate at which each group can be eliminated from the copper center dictates the product distribution. acs.orgacs.org
The table below, based on computational studies, illustrates how the stability of the intermediate complex (thermodynamic control) dictates ligand transfer selectivity for ligands like cyanide and thiomethyl (SMe), which is analogous to the thiophene ligand. acs.org
| Dummy Ligand (X) | Controlling Factor | Reason for Selectivity | Relative Stability of Intermediate (kcal/mol) |
|---|---|---|---|
| Cyano (CN) | Thermodynamic | Strong Li-X affinity and trans effect. acs.org | 13.1 - 22.4 |
| Thiomethyl (SMe) | Thermodynamic | Strong Li-X affinity and trans effect. acs.org | 13.1 - 22.4 |
| Ethynyl | Thermodynamic | Strong Li-X affinity and trans effect. acs.org | 13.1 - 22.4 |
| (Trimethylsilyl)methyl | Kinetic | Repulsive orbital interaction retards transfer. acs.org | N/A |
The reaction cycle of organocuprates is characterized by the formation of transient organometallic intermediates. uniurb.it When a lithium organocuprate reacts with a substrate, such as an α,β-unsaturated ketone, the widely accepted mechanism involves the formation of a d-π* complex between the Cu(I) center and the carbon-carbon double bond. chem-station.com This is followed by oxidative addition to generate a key organometallic Cu(III) intermediate. chem-station.comlibretexts.orglibretexts.orgwikipedia.org
This Cu(III) species is typically square planar and holds the substrate, the transferred organic group, and the non-transferable ligands (e.g., thiophene, cyanide). wikipedia.org The final, product-forming step is a reductive elimination from this Cu(III) center, which creates the new carbon-carbon bond and regenerates the Cu(I) catalyst, allowing it to re-enter the cycle. wikipedia.orglibretexts.org The use of catalytic amounts of copper in conjunction with stoichiometric amounts of other organometallic reagents, like Grignard reagents, relies on a transmetalation step to form the active cuprate in situ, which then proceeds through a similar catalytic cycle. uniurb.it
Solvent and Additive Effects on Reaction Mechanisms
The solvent and the presence of additives can have a profound impact on the structure, aggregation state, and reactivity of organocuprates. chem-station.com These reagents are known to exist as different structural forms, often dimers like [(R2CuLi)2], depending on the solvent. chem-station.com Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions. orgsyn.org
Lewis acid additives are frequently employed to accelerate reaction rates and enhance yields, particularly in conjugate addition reactions. chem-station.comwikipedia.org
Boron Trifluoride Etherate (BF3·OEt2) : This strong Lewis acid can coordinate to the carbonyl oxygen of an enone substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the cuprate. wikipedia.org This is particularly useful for reactions with sterically hindered substrates where no reaction might occur otherwise. wikipedia.orgorgsyn.org
Chlorotrimethylsilane (TMSCl) : TMSCl is another effective additive that accelerates conjugate additions. chem-station.com It is believed to function by trapping the intermediate lithium enolate that forms after the addition, driving the equilibrium towards the product.
The choice of additive can be critical for success, as demonstrated in syntheses where the use of a thienyl dummy ligand in a cyanocuprate required the presence of boron trifluoride etherate for the reaction to proceed. wikipedia.org
Influence of Ethereal Solvents (e.g., THF)
Ethereal solvents, particularly tetrahydrofuran (THF), are fundamental to the preparation and reactivity of organocuprate reagents. numberanalytics.com Their primary role is to solvate the lithium cation, which in turn influences the aggregation state and, consequently, the reactivity of the cuprate complex. rsc.orgnih.govdocumentsdelivered.com
For cyanocuprates, the addition of THF has been shown to cause the disaggregation of oligomeric structures. acs.org In diethyl ether, lithium diorganocuprates often exist as dimeric, eight-membered rings. rsc.org The introduction of a more strongly coordinating solvent like THF can break down these larger aggregates into smaller, more reactive species. acs.org
However, the effect of THF is not always straightforward and can depend on the other ligands present in the cuprate. For instance, in a study comparing lithium dimethylcuprates with iodide (Me₂CuLi·LiI) versus cyanide (Me₂CuLi·LiCN) as the salt, THF had opposing effects on reactivity. With the iodocuprate, THF addition led to a significant acceleration of the reaction. This was attributed to THF separating the small salt units from the cuprate aggregate. In contrast, for the cyanocuprate, increasing THF concentration led to a continuous decrease in reactivity, which correlated with the disaggregation of the oligomeric structures. acs.org
Table 1: Effect of THF on Lithium Cuprate Aggregation and Reactivity
| Cuprate Type | Effect of THF Addition | Resulting Aggregation State | Impact on Reactivity |
|---|---|---|---|
| Iododialkylcuprates | Separates salt units from cuprate aggregate | Smaller, more active species | Enhanced |
Impact of Lithium Salts and Other Additives
The presence of lithium salts and other additives is a critical factor influencing the reactivity and selectivity of organocuprate reactions. rsc.org These additives can modify the structure of the cuprate in solution, alter the Lewis acidity of the system, and participate directly in the reaction mechanism.
Lithium salts, often remnants from the preparation of the organolithium precursor or intentionally added, have a profound effect on the structure and reactivity of cuprates. The anion of the lithium salt can be incorporated into the cuprate cluster, influencing its aggregation state and the electronic properties of the copper center. For example, the difference in reactivity between iodo-Gilman (R₂CuLi·LiI) and cyano-Gilman (R₂CuLi·LiCN) reagents is well-documented. rsc.org The cyanide ligand in a cyanocuprate is directly attached to the copper center, which can affect its reactivity compared to halide-containing cuprates. acs.org
The nature of the lithium salt anion also plays a significant role in the stability of the electrolyte and the transfer of lithium ions. rsc.org While research in lithium batteries is distinct from organocuprate reactivity, the fundamental interactions between lithium salts and solvents provide relevant insights. For instance, salts like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiDFOB) show different behaviors based on their anions' ability to influence ion transfer and interface stability. rsc.org In the context of cuprate chemistry, the halide anion from a lithium halide salt can act as a synergistic partner, enhancing the nucleophilicity of the organolithium reagent used to form the cuprate. nih.gov
Other additives, such as Lewis acids like boron trifluoride etherate (BF₃·OEt₂), can significantly impact the outcome of organocuprate reactions. numberanalytics.com These additives can coordinate to the substrate, activating it towards nucleophilic attack by the cuprate. In some cases, additives are essential for achieving high conversion rates. For example, in the cross-coupling of organocuprates with alkyl fluorides, the addition of aluminum iodide (AlI₃) was found to be a highly effective activator, enabling nearly quantitative conversion in various ethereal solvents. nih.gov Interestingly, this study also highlighted that the Gilman agent Ph₂CuLi gave a high conversion (95%), while the cyanocuprate PhCu(CN)Li was less effective (40% conversion) under the same conditions, further underscoring the influence of the cyanide ligand. nih.gov
Table 2: Influence of Additives on Organocuprate Reactions
| Additive Type | Example | General Function | Impact on Reactivity/Selectivity |
|---|---|---|---|
| Lithium Salts | LiI, LiCN | Modify cuprate structure and aggregation | Can enhance or decrease reactivity depending on the anion |
Coordination Chemistry of Lithium;copper;thiophene;cyanide Complexes
Multimetallic Coordination Architectures
The assembly of lithium, copper, thiophene (B33073), and cyanide into a single molecular entity can give rise to complex and diverse supramolecular architectures. The specific roles of the metallic centers and the bridging ligands are crucial in determining the final structure, which can range from discrete clusters to extended polymeric frameworks.
Heterobimetallic complexes incorporating both lithium and copper are of significant interest due to the potential for synergistic effects between the hard Lewis acid (Li⁺) and the softer transition metal (Cu⁺/Cu²⁺). While direct Li-Cu bonding is uncommon, interactions are typically mediated by bridging ligands. In the context of a cyanide-containing system, the formation of a Cu-CN-Li linkage is highly probable. The nitrogen end of the cyanide ligand is a suitable donor for the hard lithium cation, while the carbon end preferentially binds to the softer copper center.
The use of lithium salts, such as lithium chloride, is a common strategy in copper(I) cyanide chemistry to enhance the solubility and reactivity of copper(I) cyanide. This suggests the formation of complex species in solution where lithium ions are in close proximity to the copper cyanide units, likely through interactions with the cyanide ligands. These interactions are fundamental in influencing the subsequent assembly of larger structures.
Both cyanide and thiophene possess the capability to act as bridging ligands, connecting multiple metal centers and facilitating the formation of extended structures.
Cyanide: The cyanide ion (CN⁻) is a classic example of an ambidentate ligand capable of bridging two metal centers. Its linear geometry and strong σ-donating and π-accepting capabilities make it an excellent mediator of magnetic and electronic interactions between metal ions. In a Li-Cu system, cyanide would be expected to bridge the two different metals, forming robust and predictable linkages that can extend in one, two, or three dimensions.
The combination of heterobimetallic centers and versatile bridging ligands is a well-established route to the synthesis of coordination clusters and polymers. In a system containing lithium, copper, cyanide, and thiophene, the formation of such extended networks is highly anticipated.
The cyanide ligand is particularly adept at forming polymeric structures, as seen in the vast family of Prussian blue analogues. It is conceivable that Li-Cu-cyanide frameworks could form, with the thiophene molecules acting as terminal ligands or being incorporated into the polymeric backbone if appropriately functionalized. The resulting structures could exhibit interesting properties such as porosity or catalytic activity. The formation of discrete molecular clusters is also a possibility, where a core of lithium and copper atoms is held together by a shell of cyanide and thiophene ligands.
Ligand Field Theory and Electronic Configuration
The electronic properties of the copper centers in these complexes are dictated by the nature of the surrounding ligands, a concept that is well-described by Ligand Field Theory (LFT). LFT, an extension of crystal field theory, considers the electronic interactions between the metal d-orbitals and the orbitals of the ligands.
The cyanide ion is classified as a strong-field ligand in the spectrochemical series. This means that it causes a large energy splitting of the d-orbitals of the transition metal to which it is coordinated. In an octahedral environment, this splitting is between the t₂g and e_g sets of orbitals, while in a square planar geometry, the splitting pattern is more complex.
For a copper(II) center (a d⁹ ion), the presence of strong-field cyanide ligands would lead to a significant energy gap between the occupied and unoccupied d-orbitals. This large splitting has profound effects on the electronic spectrum, magnetic properties, and reactivity of the complex. The strong covalent interaction between copper and the cyanide carbon atom is responsible for this significant ligand field stabilization energy.
Copper commonly exists in the +1 (d¹⁰) and +2 (d⁹) oxidation states in its coordination complexes, and the relative stability of these states is highly dependent on the coordination environment. The nature of the ligands can significantly influence the redox potential of the Cu(II)/Cu(I) couple.
Thiophene as a Ligand in Organometallic Systems
Thiophene is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in a variety of ways. researchgate.netacs.org These coordination modes are influenced by the specific metal, its oxidation state, and the other ligands present in the complex. researchgate.netbohrium.com The interaction between the metal and the thiophene ring can significantly alter the chemical properties and reactivity of the thiophene molecule. acs.orgbohrium.com
Diverse Coordination Modes of Thiophene (e.g., η², η⁴, η⁵, κ-(C,S))
Thiophene can bind to transition metals through its sulfur atom, its π-electron system, or a combination of both, leading to several distinct coordination modes. Computational and experimental studies have identified various bonding modes, including sulfur coordination (κ¹-S) and a range of π-adducts (η², η⁴, or η⁵). researchgate.net
κ¹-(S) Coordination: In this mode, the thiophene molecule acts as a simple Lewis base, donating a lone pair of electrons from the sulfur atom to the metal center. This type of coordination is common, but it generally leads to less significant changes in the thiophene ring's reactivity compared to π-coordination. researchgate.net
η²-Coordination: The metal binds to the two carbon atoms of one of the C=C double bonds. This mode disrupts the aromaticity of the thiophene ring, making the ligand more reactive. bohrium.com
η⁴-Coordination: In this bonding mode, the metal atom is coordinated to the four carbon atoms of the thiophene ring, treating it as a diene. acs.org This mode significantly disrupts the aromatic character of the thiophene. bohrium.com Complexes with η⁴-thiophene ligands are often electron-rich. bohrium.com
η⁵-Coordination: Here, the thiophene ligand binds to the metal center through all five atoms of the ring (four carbons and one sulfur), acting as a five-electron donor. This mode fully engages the π-system of the thiophene ring.
κ-(C,S) Coordination (Metallathiabenzene): This involves the oxidative addition of a C-S bond to the metal center, forming a metallacycle. This mode represents a significant structural and electronic perturbation of the thiophene ring. researchgate.net
| Coordination Mode | Description | Hapticity/Binding Atoms |
|---|---|---|
| κ¹-(S) | Coordination through the sulfur atom's lone pair. researchgate.net | S |
| η² | Coordination to one of the C=C double bonds. bohrium.com | C, C |
| η⁴ | Coordination to the four carbon atoms of the ring, like a diene. acs.org | C, C, C, C |
| η⁵ | Coordination to the entire π-system of the five-membered ring. researchgate.net | C, C, C, C, S |
| κ-(C,S) | Formation of a metallacycle via C-S bond cleavage. researchgate.net | C, S |
Impact of Thiophene Coordination on Reactivity
The mode of thiophene coordination directly dictates its subsequent reactivity. researchgate.netacs.org When thiophene coordinates to a metal, its aromatic character is often disrupted, making the ring susceptible to reactions that are not typical for the free ligand. bohrium.com
For example, in η¹(S) or η² coordinated states, the disruption of aromaticity renders the thiophene ring reactive towards electrophiles. bohrium.com The specific type of reactivity observed depends on the metal and its associated ligands. acs.org Thiophenes, including their derivatives, can undergo a variety of reactions with transition metal complexes that result in partial reduction or cleavage of a C−S bond. acs.orgbohrium.com This reactivity is fundamental to processes like hydrodesulfurization, where the removal of sulfur from petroleum feedstocks is achieved via organometallic intermediates. acs.org
The formation of η⁴-thiophene complexes, which are electron-rich, can lead to reactions such as oxidation, adduct formation at the sulfur atom with Lewis acids, or protonation. bohrium.com These reactions highlight how metal coordination can activate the otherwise relatively inert thiophene ring.
Synergistic Effects in Mixed-Metal Organometallics
Mixed-metal organometallic reagents, particularly those combining alkali metals like lithium with other metals such as copper or magnesium, often exhibit unique reactivity and structural properties known as synergistic effects. researchgate.net These effects arise from the cooperative interaction between the different metal centers, leading to chemical behavior that is distinct from that of the individual parent organometallic compounds. researchgate.netrsc.org
In a mixed lithium-copper system, the highly electropositive nature of lithium polarizes the carbon-lithium bond, creating a potent nucleophile and strong base. eolss.netwikipedia.org When combined with copper, this reactivity can be tempered and directed. For example, organolithium reagents react with copper(I) salts to form lithium diorganocuprates (Gilman reagents). wikipedia.orglibretexts.org These cuprates are softer, more selective nucleophiles than their organolithium precursors, allowing for reactions like conjugate additions to α,β-unsaturated carbonyls, which are often difficult to achieve with organolithiums alone. rsc.org
This synergy allows for a broader range of chemical transformations. The lithium component can act as a strong base for deprotonation, while the copper component facilitates selective C-C bond formation. rsc.org The combination of two different s-block metals, or an s-block metal with a transition metal, can lead to enhanced reactivity in processes like the activation of C-H bonds. researchgate.net This cooperative action is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high efficiency and selectivity.
Advanced Materials Science Applications Derived from Research on Lithium;copper;thiophene;cyanide
Design of Molecule-Based Materials
The unique combination of a conductive metal ion (copper), a versatile heterocyclic aromatic unit (thiophene), and a structurally significant linker (cyanide) offers a rich platform for designing molecule-based materials with tailored characteristics.
The development of materials with precisely controlled electronic properties is a cornerstone of modern electronics. The components of lithium thienylcyanocuprate are integral to materials designed for semiconducting and conductive applications.
While lithium thienylcyanocuprate itself is a reagent, the electronic properties of related copper-based materials provide insight into potential applications. For instance, copper(I) thiocyanate (B1210189) (CuSCN), a related inorganic compound, is a well-studied wide bandgap p-type semiconductor. bohrium.comimperial.ac.uk Its utility as a hole-transporting material in devices like solar cells and thin-film transistors stems from its electronic structure. bohrium.comresearchgate.net Density functional theory (DFT) calculations on hexagonal β-CuSCN reveal that the top of the valence band is characterized by strong Cu 3d character hybridized with S 3p states, which is conducive to hole transport. researchgate.net
Similarly, studies on copper(I) thiophene-2-thiocarboxylate complexes demonstrate the influence of the thiophene (B33073) ligand on the electronic absorption properties of the material. nih.gov By modifying the ligands and the coordination environment around the copper(I) center, it is possible to tune the electronic structure, thereby adjusting the material's conductivity and optical absorption bands. The incorporation of thiophene 1,1-dioxide, an electron-poor derivative, into molecular structures through cross-coupling reactions further illustrates the strategy of tuning electronic properties by modifying the thiophene unit. cmu.edu
Table 1: Electronic Properties of Related Copper and Thiophene Materials
| Material/System | Key Electronic Property | Description | Citation |
| Copper(I) Thiocyanate (CuSCN) | p-type semiconductor | Wide bandgap material used as a hole-transporting layer in optoelectronic devices. | bohrium.comimperial.ac.uk |
| β-CuSCN | Valence Band Character | Strong Cu 3d and S 3p hybridization near the valence band edge facilitates hole transport. | researchgate.net |
| Thiophene 1,1-Dioxides | Tunable Electron Affinity | Incorporation of electron-withdrawing groups leads to materials that undergo facile reductions. | cmu.edu |
Photophysical and Magnetic Characteristics
The photophysical and magnetic properties of materials derived from copper and thiophene building blocks are of significant interest for applications in optics, sensing, and spintronics.
Photophysical Properties: Copper(I) complexes are known for their luminescence, which often arises from metal-to-ligand charge transfer (MLCT) states. Research on copper(I) cyanide networks self-assembled with various amine ligands shows strong, broad emission bands, demonstrating that the Cu-CN framework can be a robust scaffold for photoluminescent materials. nih.gov Similarly, copper(I) complexes with thiophene-containing ligands have been shown to possess notable emission spectral properties. nih.gov
Thiophene itself is a key component in many organic fluorophores. Thiophene-appended benzothiazole (B30560) compounds have been developed for the ratiometric detection of metal ions, where the intramolecular charge transfer between the thiophene donor and an acceptor unit governs the photophysical response. nih.gov Furthermore, theoretical studies on thiophene-fused BODIPY dyes show that the introduction of a thiophene ring can significantly enhance intersystem crossing, a critical process for photosensitizers used in photodynamic therapy. rsc.org The incorporation of thiophene units into covalent organic frameworks (COFs) has also been shown to yield materials with broad absorption spectra and tunable emission, suitable for photocatalysis and sensing. mdpi.com
Magnetic Properties: While the lithium thienylcyanocuprate reagent contains diamagnetic Cu(I) (d¹⁰), related copper(II) complexes containing thiophene ligands exhibit interesting magnetic behaviors. Dimeric "paddle-wheel" copper(II) carboxylate complexes bridged by four thiophene-2-carboxylate (B1233283) ions show magnetic interactions between the two copper centers. researchgate.net The nature and strength of this magnetic coupling can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and temperature-dependent magnetic susceptibility measurements. researchgate.netresearchgate.net These studies provide a blueprint for designing molecule-based magnets where thiophene-containing ligands mediate the magnetic exchange between metal ions.
Table 2: Photophysical Characteristics of Thiophene-Based Systems
| System | Excitation/Absorption Maxima | Emission Maxima | Application/Feature | Citation |
| CuCN-Amine Networks | --- | ~450 nm (blue region) | MLCT-based luminescence | nih.gov |
| Thiophene-Appended Benzothiazole (L2) | 416 nm | 496 nm | Ratiometric ion detection | nih.gov |
| Thiophene-Based COF | 250-520 nm | 530 nm | Photocatalysis | mdpi.com |
Functional Polymers and Oligomers
Thiophene is a fundamental building block for a vast array of conducting polymers and oligomers due to its ability to form extended π-conjugated systems. The chemistry related to lithium thienylcyanocuprate informs methods for incorporating thiophene into these advanced polymeric materials.
The polymerization of thiophene and its derivatives can be achieved through various methods, including chemical and electrochemical approaches, often in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). google.com The resulting polythiophenes are among the most studied classes of conducting polymers.
Oligothiophenes, such as terthiophenes, serve as well-defined model compounds for polythiophene and are valuable materials in their own right. mdpi.com Their synthesis often relies on metal-catalyzed cross-coupling reactions like Stille and Kumada couplings, which allow for the precise construction of oligomers with specific lengths and functionalities. mdpi.com Copper-based catalysis is also employed in the synthesis of thiophene-containing structures. For example, copper oxide nanoparticles have been used to catalyze the formation of thieno[3,4-b]thiophene (B1596311) derivatives, which are precursors to conjugated polymers. mdpi.com Additionally, copper-catalyzed cascade reactions have been developed to construct complex fused ring systems that include a thiophene ring. researchgate.net
The true potential of thiophene-based materials is often realized when they are integrated into more complex conjugated polymer architectures, such as donor-acceptor (D-A) copolymers. mdpi.com This strategy allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the band gap and other optoelectronic properties. cmu.edu
For instance, two-dimensional conjugated copolymers consisting of a benzo[1,2-b:4,5-b′]dithiophene derivative (donor) and a thieno[3,2-b]thiophene (B52689) unit (acceptor) have been synthesized for use in polymer solar cells. mdpi.com By attaching different end-groups to the side chains of the thieno[3,2-b]thiophene moiety, researchers were able to significantly alter the material's photophysical properties and performance in photovoltaic devices. mdpi.com Copper catalysis can also play a role in creating these complex architectures, such as in the synthesis of conjugated microporous polymers via a copper-catalyzed cyclobenzannulation reaction, yielding materials with high surface areas for applications like iodine and dye adsorption. rsc.org
Self-Assembly and Supramolecular Structures
Self-assembly is a powerful bottom-up approach for creating complex, ordered nanostructures from molecular components. The constituents of lithium thienylcyanocuprate—a metal-ligand core and an aromatic thiol-like unit—possess features that are highly conducive to forming supramolecular structures.
Thiophene derivatives, particularly those functionalized as thiols, can form highly ordered self-assembled monolayers (SAMs) on metal surfaces like copper. rsc.org These aromatic adlayers can effectively protect the copper surface from corrosion and oxidation. rsc.org More complex, designed systems include self-assembled macrocyclic copper(II) complexes that act as homogeneous catalysts. researchgate.net In the context of lithium-sulfur batteries, such a complex was shown to coordinate with lithium polysulfides, lowering the energy barrier for their conversion and guiding the deposition of reaction products, which improves battery performance. researchgate.net This research highlights how the coordination chemistry of copper, combined with tailored organic ligands, can be harnessed to direct assembly and function at the nanoscale.
Coordination Networks and Frameworks
The ability of copper(I) ions to form extended networks with cyanide ligands is a well-established principle in coordination chemistry. reading.ac.uknih.gov These copper-cyanide frameworks can adopt a variety of topologies, from simple chains and layers to complex three-dimensional, interpenetrating structures. reading.ac.uk The incorporation of organic ligands, such as the thienyl group from lithium thienyl copper(I) cyanide, into these frameworks introduces functionality and allows for the tuning of the network's properties.
The thienyl ligand, derived from thiophene, can act as a terminating or a bridging unit, influencing the dimensionality and porosity of the resulting coordination polymer. While the primary role of lithium thienyl copper(I) cyanide is often as a synthetic reagent, its constituent parts are fundamental to the design of metal-organic frameworks (MOFs). prepchem.comnih.gov In this context, the copper centers act as nodes, and the cyanide and thienyl groups function as linkers. The structural versatility of copper(I) in cyanide frameworks is notable, with various coordination numbers and geometries being readily accessible. reading.ac.uk The assembly of these frameworks often occurs in solution, where the stoichiometry and reaction conditions dictate the final structure. prepchem.com For instance, different alkali-metal counter-ions (like lithium) can influence the resulting copper-cyanide framework, leading to new polymorphs and network topologies. reading.ac.uk
Table 1: Structural Features of Copper(I) Cyanide Networks
| Feature | Description | Relevance to Thiophene-Containing Analogues |
|---|---|---|
| Building Units | Basic structural motifs like Cu(CN)₂, Cu(CN)₃, and Cu(CN)₄. reading.ac.uk | The thienyl group can substitute a cyanide position, creating functionalized building units. |
| Network Topology | Can form layered (6,3) nets or 3D (4,4) nets. reading.ac.uk | The size and connectivity of the thienyl ligand influence the final network topology. |
| Luminescence | Many CuCN networks exhibit photoluminescence, often in the blue region of the spectrum. nih.gov | Incorporation of thiophene can modify the electronic structure, tuning the emission properties for sensor applications. |
| Porosity | Interpenetration of multiple identical networks can create porous solids. reading.ac.uk | Functional groups on the thiophene ring can control the pore size and chemical environment within the framework. |
This table provides an interactive overview of the structural characteristics of copper(I) cyanide networks and the potential influence of incorporating thiophene-based ligands.
Directed Self-Assembly of Organometallic Units
Directed self-assembly involves the spontaneous organization of molecules into ordered structures, and lithium thienyl copper(I) cyanide is a prime example of a molecular building block used in this process. In synthetic chemistry, it functions as a higher-order organocuprate reagent, designed for the precise transfer of the thienyl group to an organic substrate. prepchem.com This process is a form of molecular-level self-assembly, where the reagent selectively reacts with an electrophile to create a more complex molecule in a controlled fashion.
The synthesis of lithium thienyl copper(I) cyanide itself is a multi-step assembly process. prepchem.com First, thiophene is deprotonated using a strong base like n-butyllithium to form 2-lithiothiophene. This organolithium species is then added to a suspension of copper(I) cyanide. prepchem.com The resulting homogenous solution contains the lithium thienyl copper(I) cyanide complex, a specific organometallic unit poised for further reaction. prepchem.com
This reagent is part of a broader class of copper-based organometallics used in cross-coupling reactions, such as the Stille and Suzuki reactions, which are powerful methods for constructing complex organic molecules, including thiophene-based polymers and oligomers. nih.govrsc.org The cyanide ligand in the cuprate (B13416276) is crucial; it modifies the reactivity of the copper center, making the transfer of the organic (thienyl) group more efficient and selective compared to other copper reagents. This controlled reactivity is fundamental to directed assembly, ensuring that the desired chemical bonds are formed with high fidelity. The use of related zinc-copper organometallics, often prepared using copper cyanide and lithium chloride, further underscores the importance of these components in creating highly reactive and selective reagents for molecular construction. orgsyn.org
Table 2: Synthesis and Properties of Lithium Thienyl Copper(I) Cyanide
| Parameter | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₅H₃CuLiNS | nih.gov |
| Molar Mass | 179.7 g/mol | nih.gov |
| IUPAC Name | lithium;copper(1+);2H-thiophen-2-ide;cyanide | nih.gov |
| Synthesis Reactants | Thiophene, n-butyllithium, Copper(I) cyanide | prepchem.com |
| Solvent | Tetrahydrofuran (THF) | prepchem.com |
| Reaction Temperature | -30 °C to -20 °C | prepchem.com |
| Appearance | Deep amber colored homogeneous solution | prepchem.com |
This interactive table summarizes key data regarding the synthesis and chemical properties of the lithium thienyl copper(I) cyanide reagent.
Future Research Directions and Emerging Paradigms
Exploration of New Synthetic Avenues for Enhanced Accessibility and Efficiency
The development of more efficient and accessible methods for synthesizing cuprate (B13416276) reagents is a primary focus of ongoing research. Traditional methods often involve the use of organolithium or Grignard reagents, which can present challenges in terms of functional group tolerance and reaction conditions. masterorganicchemistry.comwikipedia.org Future research aims to overcome these limitations by exploring alternative synthetic routes.
One promising approach involves the direct synthesis of organocopper compounds from less reactive precursors, thereby avoiding the need for highly basic organometallic reagents. masterorganicchemistry.com Additionally, researchers are investigating copper-catalyzed methods for the synthesis of complex thiophenes, which could then be converted into novel cuprate reagents. organic-chemistry.org A notable example is the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes, which provides an efficient route to a variety of substituted thiophenes. organic-chemistry.org
A key objective is to develop synthetic protocols that are not only more efficient but also more environmentally friendly. This includes the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.
Deeper Mechanistic Understanding through Advanced In Situ Techniques
A thorough understanding of reaction mechanisms is crucial for the rational design of new and improved cuprate reagents and reactions. While significant progress has been made, many aspects of cuprate reactivity, such as the precise nature of the active species and the role of aggregation, remain subjects of debate.
Future research will increasingly rely on advanced in situ spectroscopic and analytical techniques to probe the intricate details of cuprate reaction mechanisms. youtube.comyoutube.com Techniques such as rapid-injection NMR, cryo-spectroscopy, and advanced mass spectrometry can provide real-time information about the species present in solution during a reaction. This will allow researchers to identify reactive intermediates, understand the influence of additives and solvents, and elucidate the factors that govern selectivity. By gaining a more detailed mechanistic picture, chemists can move beyond empirical observations to a more predictive understanding of cuprate behavior.
Rational Design of Next-Generation Cuprate Reagents for Specific Transformations
The ability to tailor the structure of cuprate reagents to achieve specific chemical transformations is a major goal of future research. This involves the rational design of ligands and the incorporation of different metals to fine-tune the reactivity and selectivity of the cuprate.
For instance, the development of "mixed" Gilman reagents, which contain two different organic groups, allows for the selective transfer of one group over the other. wikipedia.org Future efforts will focus on creating more sophisticated mixed cuprates with precisely controlled reactivity. This includes the design of chiral cuprates for asymmetric synthesis and the development of reagents that can tolerate a wider range of functional groups. The use of N-heterocyclic carbene (NHC) ligands has also shown promise in stabilizing copper complexes and modulating their reactivity, as demonstrated in the hydroboration of alkynes. rsc.org
| Reagent Type | Key Feature | Potential Application |
| Mixed Gilman Reagents | Selective transfer of one of two organic groups. | Controlled carbon-carbon bond formation. |
| Chiral Cuprates | Enantioselective transformations. | Asymmetric synthesis of pharmaceuticals and natural products. |
| Functionalized Cuprates | Tolerance of various functional groups. | Synthesis of complex molecules without the need for protecting groups. |
| NHC-Ligated Cuprates | Enhanced stability and tunable reactivity. | Catalytic hydroboration and other transformations. |
Integration of Artificial Intelligence and Machine Learning in Cuprate Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many areas of chemistry, and cuprate research is no exception. aimlic.com These powerful computational tools can be used to accelerate the discovery of new reagents, predict reaction outcomes, and optimize reaction conditions. aimlic.comresearchgate.netrsc.org
Machine learning models can be trained on large datasets of experimental results to identify patterns and relationships that may not be apparent to human researchers. researchgate.netarxiv.orgresearchgate.net This can lead to the discovery of novel catalysts and reaction conditions with improved efficiency and selectivity. For example, ML algorithms have been used to predict the superconducting critical temperature of cuprate materials, demonstrating the potential of these methods to guide the discovery of new materials with desired properties. researchgate.netrsc.org In the context of synthetic chemistry, AI can be employed for retrosynthetic analysis, proposing novel and efficient synthetic routes to target molecules using cuprate-based transformations.
Development of Sustainable and Environmentally Benign Cuprate Chemistry
There is a growing emphasis on the development of chemical processes that are more sustainable and have a lower environmental impact. researchgate.netnih.gov This "green chemistry" approach is highly relevant to cuprate chemistry, where traditional methods can involve the use of hazardous reagents and generate significant waste. researchgate.netyoutube.comrsc.orgyoutube.com
Future research will focus on several key areas to enhance the sustainability of cuprate chemistry. This includes the development of catalytic reactions that use only a small amount of a copper catalyst, rather than stoichiometric quantities of a cuprate reagent. wikipedia.org The use of renewable feedstocks and environmentally benign solvents is another important aspect. youtube.com Furthermore, researchers are exploring methods for the recovery and recycling of copper catalysts to minimize waste and reduce costs. The development of reactions that proceed with high atom economy, where a large proportion of the atoms from the reactants are incorporated into the final product, is also a central tenet of green chemistry. researchgate.net
Expanding the Scope of Multimetallic Cooperativity in Catalysis
The concept of multimetallic cooperativity, where two or more metal centers work in concert to facilitate a chemical transformation, is a rapidly advancing area of catalysis. nih.govgoogle.com This principle, inspired by the active sites of many metalloenzymes, holds great promise for the development of highly efficient and selective catalysts. google.com
In the context of cuprate chemistry, research is moving towards the design of bimetallic and multimetallic complexes where copper acts in synergy with other metals. nih.govd-nb.info These systems can exhibit enhanced reactivity and selectivity compared to their monometallic counterparts. nih.gov For example, the combination of a copper reagent with a zinc reagent in the presence of a Lewis acid has been shown to enable highly regioselective additions to aldehydes. orgsyn.org Future work will involve the synthesis and study of well-defined heterometallic complexes containing copper and other transition metals to explore new catalytic transformations and gain a deeper understanding of the principles of multimetallic cooperativity. nih.govgoogle.com
Advanced Applications in Smart Materials and Nanotechnology
The unique electronic and optical properties of copper-thiophene-based materials are opening up exciting new avenues for their application in smart materials and nanotechnology. researchgate.net Researchers are exploring the synthesis and characterization of novel copper-thiophene complexes and polymers for use in a variety of advanced technologies.
For instance, copper complexes with thiophene-based ligands have been investigated as active materials for organic field-effect transistors (OFETs), demonstrating their potential in flexible and solution-processable electronics. rsc.orgresearchgate.net The ability to tune the electronic properties of these materials by modifying the thiophene (B33073) ligand makes them attractive for a range of optoelectronic applications. rsc.org Furthermore, copper-thiophene nanoparticles are being studied for their potential use in sensors and as photostabilizers for polymers. researchgate.netresearchgate.net The development of mononuclear copper(II) complexes with 2-thiophene carboxylate has also shown promise in the field of medicinal chemistry, with potential applications as antitumor and anti-inflammatory agents. nih.gov
| Application Area | Example | Potential Impact |
| Organic Electronics | Copper-thiophene complexes in OFETs. rsc.orgresearchgate.net | Development of flexible, low-cost electronic devices. |
| Optoelectronics | Tunable copper-thiophene polymers. rsc.org | New materials for light-emitting diodes and solar cells. |
| Nanosensors | Copper-thiophene nanoparticles. researchgate.net | Sensitive and selective detection of analytes. |
| Polymer Science | Thiophene derivatives as photostabilizers. researchgate.net | Enhanced durability and lifespan of plastic materials. |
| Medicinal Chemistry | Copper-thiophene complexes as therapeutic agents. nih.gov | Novel treatments for cancer and inflammatory diseases. |
Q & A
How can researchers design a synthetic route for thiophene-based conjugated molecules using lithium-mediated reactions and copper catalysts?
Answer:
A common approach involves halogen-lithium exchange reactions to generate organolithium intermediates, followed by Negishi coupling with copper catalysts. For example, compound 1 (thiophene derivative) undergoes halogen-lithium exchange with n-BuLi to form a zinc reagent, which is then coupled with bromo-iodothiophene derivatives using PdCl₂(PPh₃)₂ and CuI/1,10-phenanthroline catalysts. This yields fused thiophene structures (e.g., TTCTTC) with 49.8–61.5% yields . Key considerations include:
- Catalyst selection : Pd/Cu bimetallic systems enhance coupling efficiency.
- Temperature control : Reactions often require anhydrous conditions and precise thermal regulation (e.g., 282°C decomposition threshold for TTCTTC).
- Characterization : NMR, MS, and X-ray crystallography validate structural integrity .
What analytical methods resolve structural ambiguities in lithium cyanide and its isomers?
Answer:
Computational methods like MP2/6-31G* and MP4SDTQ/6-311+G* are critical for distinguishing between linear (LiCN) and bridged (LiNC) isomers. For instance:
- Hartree-Fock theory initially misidentifies LiNC as the most stable form, but electron correlation corrections (MP2/MP4) reveal the bridged structure 3 as the global minimum .
- Thermodynamic validation : ΔH°f(LiCN) ≈ 32.8 kcal/mol, derived from lithium cation affinity calculations (151.2 kcal/mol), supports experimental observations .
Researchers should combine DFT with spectroscopic data (e.g., IR/Raman) to track Li–C–N bending modes.
How can contradictions in copper-thiophene corrosion inhibition mechanisms be addressed?
Answer:
Conflicting reports on thiophene derivatives (e.g., 5-methylthiophene vs. thienyl carboxylates) as copper corrosion inhibitors in acidic media require:
- Systematic variable testing : Compare inhibition efficiency (%IE) across pH, temperature (e.g., 25–60°C), and concentration gradients. For example, 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione shows 95% IE in H₂SO₄ at 25°C but declines at higher temperatures .
- Surface analysis : XPS (Cu 2p₃/₂ peaks) and SEM-EDS quantify adsorbed thiophene layers and sulfur migration on copper surfaces .
What computational approaches validate thiophene adsorption mechanisms on metal surfaces?
Answer:
- DFT calculations : Evaluate adsorption energies (e.g., thiophene on phyllosilicate surfaces) and entropy changes (S°). For thiophene, calculated S° = 66.7 J/mol·K (vs. experimental 67.4 J/mol·K) confirms model accuracy .
- Molecular dynamics : Simulate sulfur-metal interactions (e.g., Cu–S bond formation) in corrosive environments .
- Benchmarking : Compare theoretical heat capacities (Cₚ°) with experimental TGA data (e.g., thiophene stability up to 282°C) .
How to optimize Negishi coupling yields in thiophene derivatization?
Answer:
- Substrate pre-functionalization : Use 3-bromo-2-iodothieno[3,2-b]thiophene for regioselective coupling .
- Catalyst tuning : PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in sterically hindered systems (52.3% vs. <40% yields) .
- Workup protocols : Demethylation with BBr₃ at –78°C minimizes side reactions .
What methodologies evaluate substituent effects on thiophene’s electronic properties?
Answer:
- UV-Vis spectroscopy : Track π→π* transitions (e.g., 235–290 nm for alkylthiophenes) to assess conjugation length .
- Cyclic voltammetry : Measure oxidation potentials (e.g., +1.2 V vs. Ag/Ag⁺ for benzothiophene) to correlate with HOMO-LUMO gaps .
- Theoretical modeling : Use CASSCF calculations to predict triplet-state energies in fused thiophene systems .
How do mechanistic studies clarify cyanide’s role in copper-catalyzed reactions?
Answer:
- Kinetic isotope effects : Compare reaction rates with KCN vs. KC¹⁵N to identify rate-determining steps (e.g., CN⁻ ligand dissociation) .
- EXAFS spectroscopy : Resolve Cu–CN coordination geometries (linear vs. T-shaped) in solution .
- Competitive inhibition assays : Add SCN⁻ or NO₂⁻ to probe cyanide’s binding specificity .
How to resolve discrepancies in lithium’s coordination behavior across organometallic studies?
Answer:
- Crystallographic analysis : Single-crystal XRD reveals Li⁺ prefers tetrahedral coordination in thienyllithium complexes .
- NMR titration : Monitor ⁷Li chemical shifts to track solvent effects (e.g., THF vs. DME) on Li⁺ solvation .
- Competitive ligation : Introduce crown ethers to destabilize undesired Li aggregates .
What advanced techniques track sulfur migration in thiophene ring-opening reactions?
Answer:
- Isotopic labeling : Synthesize ³⁴S-thiophene derivatives and track S migration via GC-MS .
- In situ Raman spectroscopy : Monitor S–C bond cleavage (e.g., 650 cm⁻¹ peak disappearance) during H₂S release .
- Computational mapping : Use NEB (nudged elastic band) simulations to visualize sulfur’s transition-state pathways .
How to address reproducibility challenges in high-temperature thiophene synthesis?
Answer:
- Catalyst doping : Al₂O₃/SiO₂ supports reduce coking during vapor-phase thiophene synthesis (500–550°C) .
- Inline GC monitoring : Detect intermediates (e.g., butanol → C₄ hydrocarbons) to optimize residence time .
- Pressure modulation : Supercritical CO₂ enhances sulfur solubility, minimizing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
